molecular formula C18H15ClN2O2S2 B2535711 (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone CAS No. 338960-50-2

(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

Cat. No.: B2535711
CAS No.: 338960-50-2
M. Wt: 390.9
InChI Key: DNPPDKIBYATNPB-UHFFFAOYSA-N
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Description

(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl sulfanyl group and a phenyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl sulfanyl group and the phenyl sulfone group. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol reacts with the pyrimidine intermediate.

    Attachment of the Phenyl Sulfone Group: This can be done through sulfonation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and sulfone groups can participate in various interactions, including hydrogen bonding and covalent modifications, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-((2-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
  • (6-((2-Fluorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
  • (6-((2-Methylphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

Uniqueness

(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the pyrimidine ring with the sulfanyl and sulfone groups provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-(2-chlorophenyl)sulfanyl-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S2/c1-13-20-14(12-25(22,23)15-7-3-2-4-8-15)11-18(21-13)24-17-10-6-5-9-16(17)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPPDKIBYATNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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